molecular formula C16H15Cl3N2O3S B3507925 N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-N~2~-ethylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-N~2~-ethylglycinamide

Cat. No.: B3507925
M. Wt: 421.7 g/mol
InChI Key: OJELIKUTJRQFLS-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-N~2~-ethylglycinamide is a complex organic compound characterized by the presence of chlorinated phenyl groups and a sulfonyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-N~2~-ethylglycinamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,4-dichloroaniline under basic conditions to form the corresponding sulfonamide. This intermediate is then reacted with ethylglycine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-N~2~-ethylglycinamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The chlorinated phenyl groups can be reduced to their corresponding anilines.

    Substitution: The chlorines on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-N~2~-ethylglycinamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,5-dichlorophenyl)glycinamide
  • N~2~-[(4-fluorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-N~2~-ethylglycinamide

Uniqueness

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-N~2~-ethylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorinated phenyl groups and sulfonyl moiety make it particularly versatile for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-(2,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3N2O3S/c1-2-21(25(23,24)13-6-3-11(17)4-7-13)10-16(22)20-15-8-5-12(18)9-14(15)19/h3-9H,2,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJELIKUTJRQFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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